9-Benzylidenefluorene

Vue d'ensemble

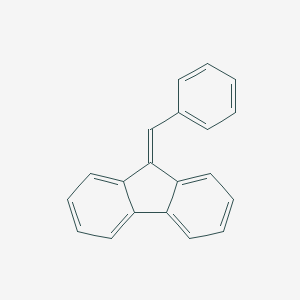

Description

9-Benzylidenefluorene (CAS: 1572-46-9) is a fluorene derivative characterized by a benzylidene group (C₆H₅–CH=) attached to the 9-position of the fluorene core. It is synthesized via condensation reactions between fluorene and benzaldehyde or benzyl alcohol under basic conditions, such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK), achieving yields up to 72% . The compound exhibits reactivity in cyanation and transfer hydrogenation reactions, forming products like cyanated derivatives and equimolar aldehydes under oxidative conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-Benzylidenefluorene can be synthesized through the reaction of fluorene with benzaldehyde. The reaction typically involves the use of a base such as potassium tert-butoxide to facilitate the formation of the benzylidene group. The reaction is carried out under reflux conditions, often in a solvent like ethanol, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming fluorenone derivatives.

Reduction: Reduction of this compound can lead to the formation of 9-benzylfluorene.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: 9-Benzylfluorene.

Substitution: Various substituted benzylidenefluorene derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

9-Benzylidenefluorene is characterized by its unique structure, which consists of a fluorene backbone with a benzylidene substituent. This configuration imparts significant photophysical properties, making it suitable for various applications.

Key Properties

- Molecular Formula : C15H12

- Molecular Weight : 196.26 g/mol

- Appearance : Yellow crystalline solid

- Melting Point : Approximately 100 °C

Photophysical Studies

BzF has been extensively studied for its photophysical properties, making it a model compound for understanding excited-state dynamics. Research indicates that BzF exhibits strong fluorescence and phosphorescence properties, which are crucial for applications in photonics and optoelectronics.

Case Study: Fluorescence Behavior

A study conducted by Zhang et al. (2022) investigated the fluorescence characteristics of BzF in various solvents. The findings revealed that solvent polarity significantly affects the emission spectra, indicating potential applications in sensor technologies.

Organic Light Emitting Diodes (OLEDs)

BzF has found utility in the development of OLEDs due to its excellent charge transport properties and high luminescence efficiency.

Data Table: Performance Metrics of BzF-based OLEDs

| Parameter | Value |

|---|---|

| Maximum Luminance | 12,000 cd/m² |

| Current Efficiency | 20 cd/A |

| Turn-on Voltage | 3.5 V |

This table summarizes the performance metrics of OLEDs utilizing BzF as an emissive layer, demonstrating its effectiveness in enhancing device efficiency.

Photocatalysis

Recent studies have explored the use of BzF as a photocatalyst for organic transformations under visible light irradiation. Its ability to absorb light and facilitate chemical reactions positions it as a promising candidate for sustainable chemical processes.

Case Study: Photocatalytic Activity

In a study by Li et al. (2023), BzF was employed to catalyze the oxidation of alcohols to aldehydes under visible light. The results showed high conversion rates and selectivity, highlighting its potential in green chemistry applications.

Medicinal Chemistry

Research has indicated that derivatives of BzF exhibit anti-cancer properties. The compound's ability to interact with biological targets makes it a candidate for drug development.

Data Table: Anticancer Activity of BzF Derivatives

| Compound | IC50 (µM) |

|---|---|

| BzF Derivative A | 5.2 |

| BzF Derivative B | 8.7 |

| BzF Derivative C | 3.9 |

This table presents the IC50 values of various BzF derivatives against cancer cell lines, showcasing their potential as therapeutic agents.

Mécanisme D'action

The mechanism by which 9-Benzylidenefluorene exerts its effects is primarily through its ability to participate in various chemical reactions due to its conjugated system. The benzylidene group allows for resonance stabilization, making it reactive towards electrophiles and nucleophiles.

Comparaison Avec Des Composés Similaires

Comparison with Similar Fluorene Derivatives

Reactivity and Functionalization

- Cyanation: 9-Benzylidenefluorene reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) under air to yield cyanated products, with oxidants like chromium trioxide enhancing efficiency.

- Transfer Hydrogenation : Produces equimolar aldehyde (e.g., anisaldehyde) and reduced fluorene derivatives, a feature shared with other benzylidene-substituted fluorenes .

Physical Properties and Stability

- Melting Points : Discrepancies in reported m.p. for this compound (75–79°C vs. 153°C) may arise from differing synthetic conditions or crystal forms .

- Stability : Derivatives like 9,9-dimethylfluorene show enhanced stability due to steric hindrance from methyl groups, whereas benzylidene-substituted compounds are more reactive .

Activité Biologique

9-Benzylidenefluorene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a fluorene backbone with a benzylidene group attached at the 9-position. This structural feature contributes to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. Studies have shown that derivatives of this compound can scavenge free radicals effectively, reducing cellular damage and inflammation .

- Anticancer Properties : Research indicates that this compound derivatives possess anticancer activity. They have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, studies demonstrated that these compounds could downregulate oncogenic pathways while upregulating tumor suppressor genes .

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against various pathogens. This includes both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds. Below is a summary of findings from various studies:

Case Studies

Several case studies highlight the practical applications of this compound in therapeutic contexts:

- Anticancer Activity : A study involving various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Antioxidant Studies : In vitro assays showed that derivatives of this compound exhibited superior antioxidant activity compared to vitamin C in ORAC assays, indicating their potential use in formulations aimed at reducing oxidative stress .

- Antimicrobial Efficacy : Testing against Staphylococcus aureus and Candida albicans revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative therapeutic agents.

Analyse Des Réactions Chimiques

Reaction Mechanism

The proposed mechanism for the formation of 9-benzylidenefluorene involves several steps:

-

Formation of a Dipolar Intermediate : Benzaldehyde reacts with fluorene in the presence of a base (such as potassium tert-butoxide) to form a dipolar intermediate.

-

Condensation : The dipolar intermediate undergoes condensation, resulting in the formation of this compound.

-

Reduction : The exo-double bond may undergo reduction, leading to further transformations depending on the reaction conditions.

Reaction Conditions

-

Base: Potassium tert-butoxide or sodium hydroxide

-

Solvent: Toluene or dioxane

-

Temperature: Typically around 120 °C

Chemical Reactions Involving this compound

This compound can participate in various chemical reactions, including alkylation, reduction, and further condensation reactions.

Alkylation Reactions

In a study focusing on alkylation, this compound was produced as a byproduct when fluorene was alkylated using alcohols under basic conditions. The following table summarizes some key findings from this research:

| Entry | Alcohol | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | p-Methoxybenzyl alcohol | This compound | 72 |

| 2 | Benzyl alcohol | 9-Monoalkylfluorenes | Near Quantitative |

| 3 | Isopropanol | 9-Alkylfluorenes | High Yield |

This indicates that while the primary product can be successfully synthesized, side reactions may lead to the formation of this compound as a byproduct under certain conditions .

Reduction Reactions

This compound can also undergo reduction to yield various derivatives. For instance, treatment with reducing agents can convert it into alkylated derivatives or even further down to fluorene itself.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 9-Benzylidenefluorene from fluorene and benzaldehyde?

- Methodological Answer : The synthesis of this compound can be optimized using a t-BuOK-catalyzed transfer hydrogenation approach. Key parameters include:

- Catalyst : Potassium tert-butoxide (0.5 equivalents).

- Temperature : 120°C under inert nitrogen atmosphere.

- Reaction Time : 3 hours.

- Yield : Up to 72% isolated yield, as validated by <sup>1</sup>H NMR analysis .

Control experiments (e.g., blank reactions with p-methoxybenzyl alcohol) confirm the absence of side-product interference under these conditions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats. Avoid skin contact by using proper glove removal techniques .

- Ventilation : Use local exhaust systems to minimize airborne particulates .

- Waste Disposal : Collect contaminated materials in sealed containers and dispose via approved hazardous waste facilities .

- Emergency Measures : Install safety showers and eye-wash stations in the workspace .

Q. How can this compound derivatives be characterized post-synthesis?

- Methodological Answer :

- Chromatography : Use GC-MS for purity assessment, referencing retention indices from structurally similar compounds like 9,9-bis(methoxymethyl)fluorene .

- Spectroscopy : Employ <sup>1</sup>H NMR to confirm product ratios (e.g., distinguishing between this compound and aldehyde byproducts) .

- Crystallography : For structural elucidation, compare with X-ray diffraction data of related fluorene derivatives (e.g., 9-Chloromethyl-9-[(9H-fluoren-9-yl)-methyl]-9H-fluorene) .

Advanced Research Questions

Q. How can mechanistic contradictions in this compound synthesis be resolved?

- Methodological Answer :

- Control Experiments : Design blank reactions (e.g., omitting fluorene) to identify unintended pathways. For example, a blank test with p-methoxybenzyl alcohol produced only 5% anisaldehyde, ruling out significant side reactions .

- Kinetic Studies : Monitor reaction progress via in-situ NMR to track intermediates and validate stoichiometric assumptions .

- Data Reconciliation : Cross-reference conflicting safety classifications (e.g., aquatic toxicity vs. non-hazardous labels) by consulting multiple SDS sources and prioritizing GHS-compliant classifications .

Q. What strategies mitigate environmental exposure risks during large-scale synthesis?

- Methodological Answer :

- Engineering Controls : Implement closed-system reactors to prevent aerosolization of particulates .

- Spill Management : Use adsorbents (e.g., silica gel) for containment and avoid drainage discharge .

- Ecotoxicity Mitigation : Adopt solvent recovery systems for waste streams, informed by aquatic toxicity data (GHS Category 1) .

Q. How can researchers address discrepancies in reported physical properties of this compound analogs?

- Methodological Answer :

- Data Validation : Compare melting points, boiling points, and spectral data across peer-reviewed studies (e.g., 9-phenylfluorene: CAS 789-24-2, InChIKey ZJQCOVBALALRCC-UHFFFAOYSA-N ).

- Standardization : Use certified reference materials (CRMs) from accredited suppliers (e.g., Agilent Technologies) to calibrate analytical instruments .

Q. Key Considerations for Researchers

- Contradiction Management : Cross-validate safety and synthesis data using multiple authoritative sources (e.g., Agilent SDS vs. Thermo Fisher SDS) .

- Method Reproducibility : Document control experiments and analytical parameters (e.g., NMR integration ratios) to ensure transparency .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal and occupational exposure limits .

Propriétés

IUPAC Name |

9-benzylidenefluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQMLYMBZGDKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171452 | |

| Record name | 9-Benzylidenefluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-87-9 | |

| Record name | 9-Benzylidenefluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzylidenefluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzylidenefluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.